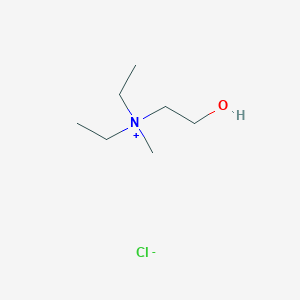

Diethyl(2-hydroxyethyl)methylammonium chloride

Vue d'ensemble

Description

Diethyl(2-hydroxyethyl)methylammonium chloride is a quaternary ammonium compound with the molecular formula C₇H₁₈ClNO. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its ability to act as a surfactant, emulsifier, and antimicrobial agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl(2-hydroxyethyl)methylammonium chloride can be synthesized through the quaternization of diethyl(2-hydroxyethyl)methylamine with methyl chloride. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature and pressure conditions. The general reaction is as follows:

(C2H5)2NCH2CH2OH+CH3Cl→(C2H5)2N+(CH2CH2OH)(CH3)Cl−

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a white crystalline solid.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl(2-hydroxyethyl)methylammonium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous medium.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of diethyl(2-hydroxyethyl)methylammonium bromide or iodide.

Applications De Recherche Scientifique

Diethyl(2-hydroxyethyl)methylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed as an antimicrobial agent in microbiological studies.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.

Mécanisme D'action

The mechanism of action of diethyl(2-hydroxyethyl)methylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function.

Comparaison Avec Des Composés Similaires

Diethyl(2-hydroxyethyl)methylammonium chloride can be compared with other quaternary ammonium compounds such as:

- Tetrabutylammonium chloride

- Cetyltrimethylammonium bromide

- Benzalkonium chloride

Uniqueness

This compound is unique due to its hydroxyl group, which imparts additional hydrophilic properties, enhancing its solubility and effectiveness in aqueous solutions. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Similar Compounds

- Tetrabutylammonium chloride : Lacks the hydroxyl group, making it less hydrophilic.

- Cetyltrimethylammonium bromide : Has a longer alkyl chain, providing stronger hydrophobic interactions.

- Benzalkonium chloride : Commonly used as a disinfectant and preservative, with a different alkyl chain structure.

Activité Biologique

Diethyl(2-hydroxyethyl)methylammonium chloride (DEHEMAC) is an ionic liquid that has garnered attention for its potential biological activities. This article explores its biological effects, focusing on toxicity, biodegradability, and applications in various fields.

Chemical Structure and Properties

DEHEMAC is classified as a quaternary ammonium compound. Its structure can be depicted as follows:

This compound exhibits properties typical of ionic liquids, such as low volatility and high thermal stability, which make it suitable for various applications in pharmaceuticals and biochemistry.

Toxicity Studies

Toxicity assessments of DEHEMAC have shown varying effects depending on concentration and exposure duration. The following table summarizes key findings from recent studies:

| Organism | Test Type | Concentration | Effect |

|---|---|---|---|

| Daphnia magna | Acute Toxicity | 500 µM | Significant mortality observed |

| Escherichia coli | Growth Inhibition | 1000 µM | Inhibition of growth |

| Human Cell Lines (HeLa) | Cytotoxicity | 250 µM | 50% cell viability reduction |

| Scenedesmus obliquus | Growth Inhibition | 200 µM | Reduced growth rates |

These results indicate that DEHEMAC exhibits notable toxicity towards aquatic organisms and human cell lines, suggesting caution in its environmental and medical applications.

Biodegradability

Research has indicated that DEHEMAC is relatively biodegradable compared to other ionic liquids. A study measuring the chemical oxygen demand (COD) and biological oxygen demand (BOD) revealed that DEHEMAC decomposes effectively in microbial environments, with biodegradation levels exceeding 60% within a few days. This characteristic is crucial for minimizing environmental impact.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of DEHEMAC against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability at concentrations above 500 µM, highlighting its potential as a disinfectant agent.

- Cellular Effects : In vitro studies using the HeLa cell line demonstrated that DEHEMAC induced apoptosis at higher concentrations. The mechanism involved disruption of mitochondrial function and increased reactive oxygen species (ROS) production, leading to oxidative stress.

Applications

Given its biological activity, DEHEMAC has potential applications in:

- Pharmaceuticals : As a solvent or excipient due to its low toxicity and biodegradability.

- Agriculture : As a biopesticide or herbicide given its antimicrobial properties.

- Environmental Science : As a biodegradable alternative to conventional solvents in chemical processes.

Propriétés

IUPAC Name |

diethyl-(2-hydroxyethyl)-methylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO.ClH/c1-4-8(3,5-2)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJBLHYYNVNUFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940780 | |

| Record name | N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-35-4 | |

| Record name | Ethanaminium, N,N-diethyl-2-hydroxy-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl(2-hydroxyethyl)methylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-hydroxyethyl)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.